molecular formula C15H12ClF3N2O3S B2522405 4-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine CAS No. 2380166-93-6

4-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

Cat. No.: B2522405
CAS No.: 2380166-93-6
M. Wt: 392.78
InChI Key: DVOCDIYPRDTFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and an azetidine ring bonded to a chlorobenzenesulfonyl group

Properties

IUPAC Name

4-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O3S/c16-12-3-1-2-4-13(12)25(22,23)21-8-11(9-21)24-10-5-6-20-14(7-10)15(17,18)19/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOCDIYPRDTFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and the pyridine ring separately. The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol, under acidic conditions. The pyridine ring is then functionalized with a trifluoromethyl group through a nucleophilic substitution reaction.

The final step involves the coupling of the azetidine and pyridine rings. This can be achieved through a nucleophilic aromatic substitution reaction, where the azetidine ring is introduced to the pyridine ring under basic conditions, often using a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups at the pyridine ring.

Scientific Research Applications

4-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine

Comparison

Compared to similar compounds, 4-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is unique due to the presence of both the azetidine and pyridine rings, as well as the trifluoromethyl and chlorobenzenesulfonyl groups. These structural features confer distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.